

Validating Cdk2-IN-37 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: Cdk2-IN-37

Cat. No.: B15586641

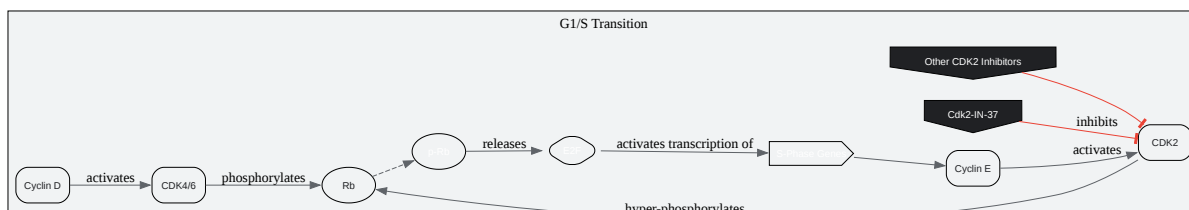
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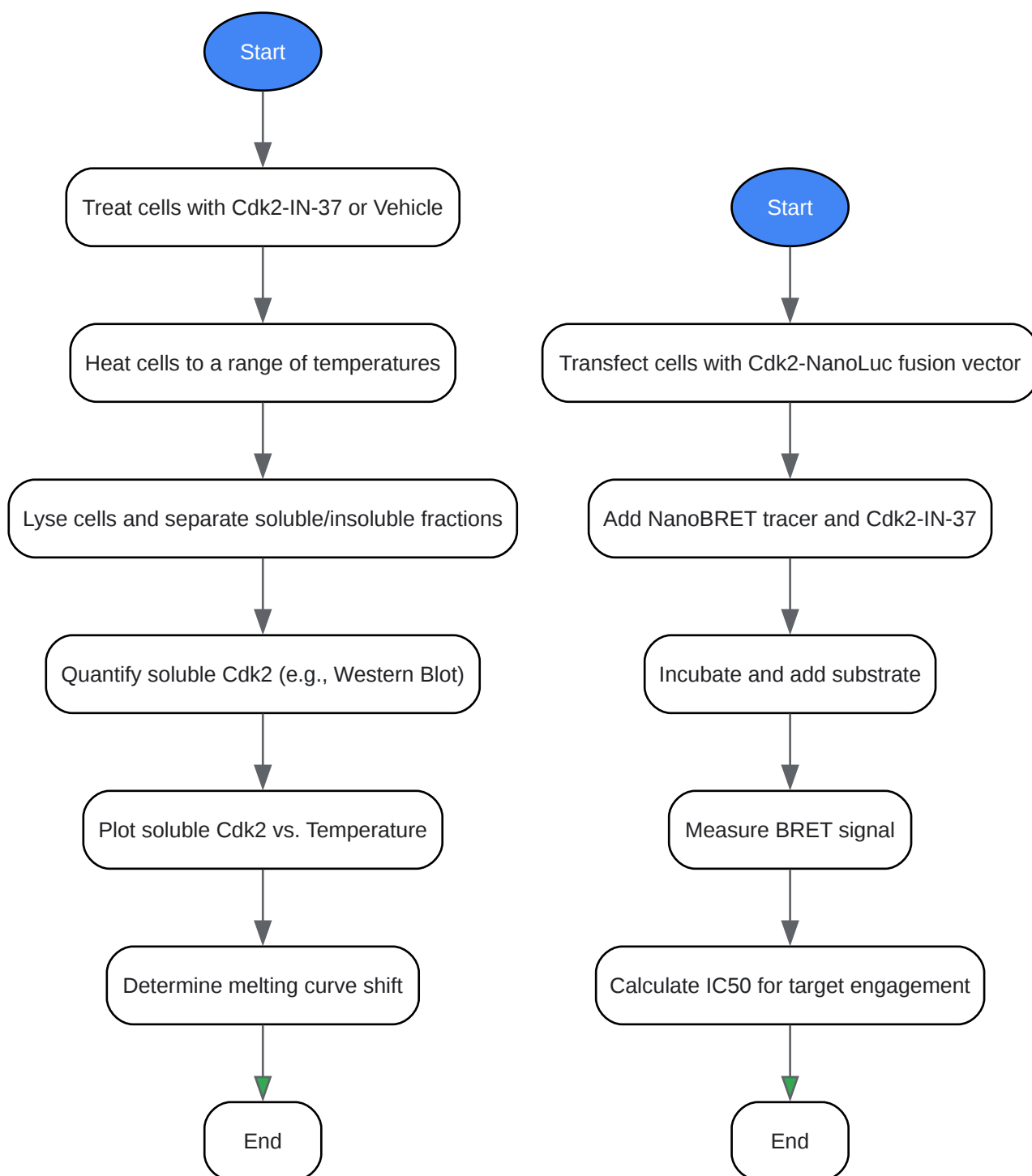
For Researchers, Scientists, and Drug Development Professionals

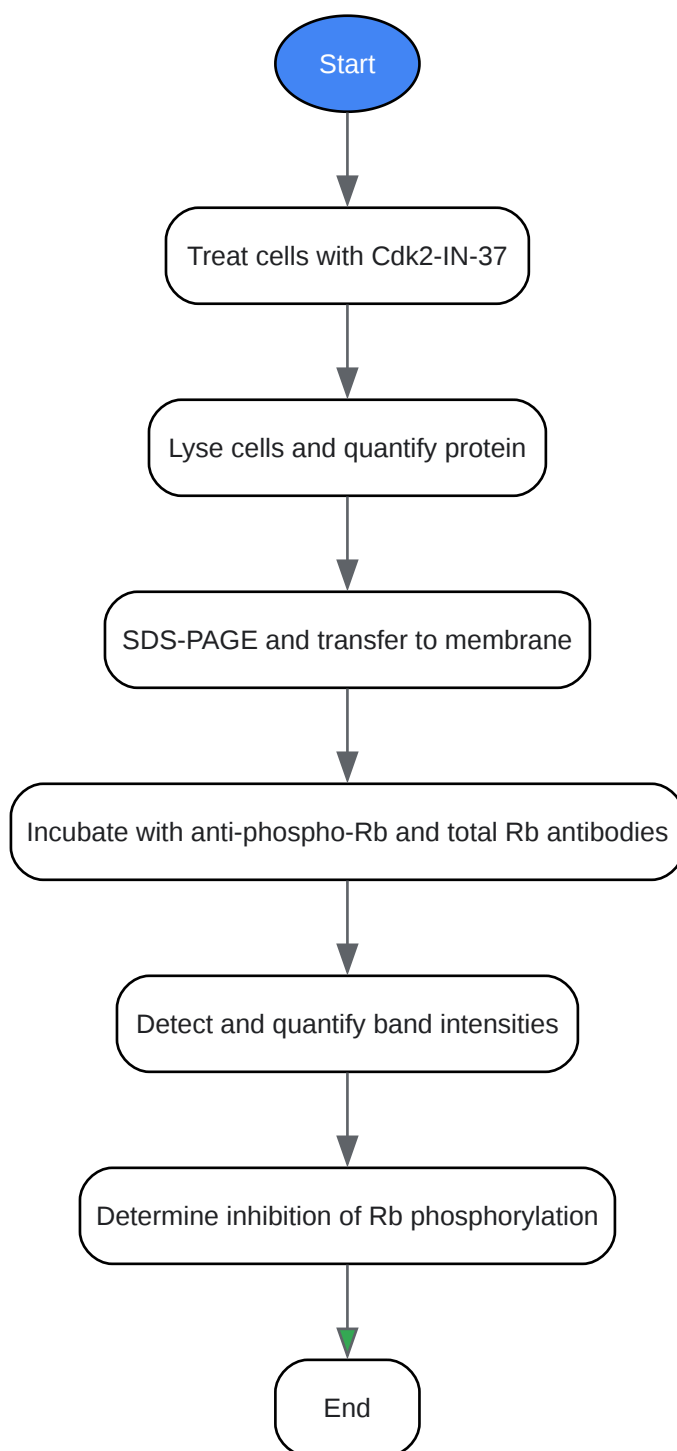
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of **Cdk2-IN-37**, a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. We will explore its performance relative to other known CDK2 inhibitors, supported by experimental data and detailed protocols.

Cdk2 Signaling Pathway and Inhibitor Action

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition and during S phase. Its activity is dependent on binding to its cyclin partners, primarily Cyclin E and Cyclin A. The active CDK2/cyclin complex phosphorylates various substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. **Cdk2-IN-37** and other inhibitors typically function by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its substrates.







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